molecular formula C22H26N6O B12247712 4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline

4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline

Cat. No.: B12247712
M. Wt: 390.5 g/mol
InChI Key: ZHPZZUJWBQDTEP-UHFFFAOYSA-N
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Description

4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyridazine ring, a piperidine moiety, and a dimethylaniline group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazolopyridazine coreThe final step involves the acylation of the piperidine nitrogen with N,N-dimethylaniline under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity, while the dimethylaniline group can modulate its pharmacokinetic properties. The overall effect is the modulation of specific biological pathways, which can lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core but differ in the substituents attached to the core.

    Piperidine Derivatives: Compounds with a piperidine moiety but different functional groups attached to it.

    Dimethylaniline Derivatives: Compounds with a dimethylaniline group but different core structures.

Uniqueness

4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline is unique due to the combination of its triazolopyridazine core, piperidine moiety, and dimethylaniline group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C22H26N6O/c1-26(2)18-7-5-17(6-8-18)22(29)27-13-11-16(12-14-27)21-24-23-20-10-9-19(15-3-4-15)25-28(20)21/h5-10,15-16H,3-4,11-14H2,1-2H3

InChI Key

ZHPZZUJWBQDTEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5

Origin of Product

United States

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